molecular formula C20H18O2S B14678347 Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate CAS No. 30161-06-9

Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate

Cat. No.: B14678347
CAS No.: 30161-06-9
M. Wt: 322.4 g/mol
InChI Key: QNJXGMKEJRBYDY-UHFFFAOYSA-N
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Description

Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a benzothiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate typically involves the annulation of naphthols with various reagents. One common method includes the treatment of 2-naphthol with allylsilane in hexafluoroisopropanol (HFIP) in the presence of iodobenzene diacetate . This reaction yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dihydronaphthofurans: These compounds share a similar naphthalene ring structure but differ in the functional groups attached.

    Benzothiols: Compounds with a benzothiol group but lacking the naphthalene ring.

Uniqueness

Methyl 2-(8-methyl-9,10-dihydronaphtho7,6-bbenzothiol-7-yl)acetate is unique due to its specific combination of a naphthalene ring fused with a benzothiol group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

30161-06-9

Molecular Formula

C20H18O2S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate

InChI

InChI=1S/C20H18O2S/c1-12-7-8-13-9-17-14-5-3-4-6-18(14)23-19(17)10-16(13)15(12)11-20(21)22-2/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

QNJXGMKEJRBYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2CC1)C4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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